molecular formula C8H7N5O2 B13098392 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Cat. No.: B13098392
M. Wt: 205.17 g/mol
InChI Key: AZXRKMBDGFDAFX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a triazole ring fused to a pyrimidine ring, and a carboxylic acid functional group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like triethylamine or dicationic molten salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts, as well as the optimization of reaction conditions, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, thereby increasing its potency and selectivity in biological applications. Additionally, the presence of both triazole and pyrimidine rings contributes to its diverse reactivity and broad spectrum of biological activities.

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H7N5O2/c14-8(15)6-5-7(10-3-9-6)13(12-11-5)4-1-2-4/h3-4H,1-2H2,(H,14,15)

InChI Key

AZXRKMBDGFDAFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=NC=NC(=C3N=N2)C(=O)O

Origin of Product

United States

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